

Technical Guide: Molecular Weight and Characterization of Rifapentine-D8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rifapentine-D8*

Cat. No.: *B15561802*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of **Rifapentine-D8**, a deuterated analog of the antibiotic Rifapentine. This document outlines the compound's molecular properties, details a standard experimental protocol for molecular weight determination, and illustrates its mechanism of action.

Molecular Properties of Rifapentine-D8

Rifapentine-D8 is a stable isotope-labeled version of Rifapentine, where eight hydrogen atoms have been replaced by deuterium. This labeling is a crucial tool in pharmacokinetic and metabolic studies, allowing for the differentiation of the administered drug from its endogenous or non-labeled counterparts.

Quantitative Data Summary

The molecular characteristics of Rifapentine and its deuterated analog, **Rifapentine-D8**, are summarized in the table below for direct comparison.

Compound	Molecular Formula	Molecular Weight (g/mol)
Rifapentine	C ₄₇ H ₆₄ N ₄ O ₁₂ ^[1]	877.03
Rifapentine-D8	C ₄₇ H ₅₆ D ₈ N ₄ O ₁₂ ^[2]	885.08

The increased molecular weight of **Rifapentine-D8** is a direct result of the substitution of eight protium (¹H) atoms with deuterium (²H or D) atoms. The atomic weight of deuterium is approximately 2.014 atomic mass units (amu), while protium is approximately 1.008 amu.

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

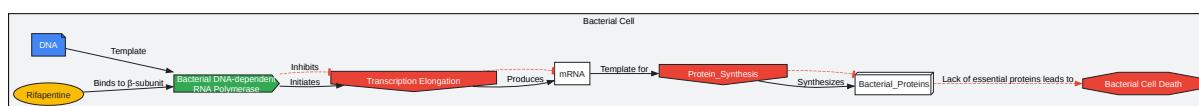
The molecular weight of **Rifapentine-D8** is typically confirmed using high-resolution mass spectrometry. The following is a generalized protocol for this analysis.

Objective: To determine the accurate molecular mass of **Rifapentine-D8**.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source like electrospray ionization (ESI).

Materials:

- **Rifapentine-D8** reference standard
- High-purity solvents (e.g., methanol, acetonitrile, water)
- Volatile organic acid (e.g., formic acid) for promoting ionization


Procedure:

- **Sample Preparation:** A stock solution of **Rifapentine-D8** is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL. This stock solution is then further diluted to a working concentration (e.g., 1 µg/mL) using the mobile phase solvent.
- **Instrument Calibration:** The mass spectrometer is calibrated using a standard calibration mixture appropriate for the mass range of the analyte. This ensures high mass accuracy.
- **Ionization:** The prepared sample solution is introduced into the ESI source. ESI is a soft ionization technique that minimizes fragmentation, allowing for the observation of the intact molecular ion.

- Mass Analysis: The ionized molecules are transferred into the mass analyzer. The instrument is operated in a positive ion mode to detect the protonated molecule, $[M+H]^+$.
- Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.
- Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the $[M+H]^+$ ion of **Rifapentine-D8**. The monoisotopic mass is determined from this peak. The expected monoisotopic mass is calculated based on the elemental composition ($C_{47}H_{56}D_8N_4O_{12}$).

Mechanism of Action of Rifapentine

Rifapentine, like other rifamycins, functions as an antibiotic by inhibiting bacterial DNA-dependent RNA polymerase. The following diagram illustrates this mechanism.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rifapentine - Wikipedia [en.wikipedia.org]
- 2. Rifapentine-D8 | CAS | LGC Standards [lgcstandards.com]
- To cite this document: BenchChem. [Technical Guide: Molecular Weight and Characterization of Rifapentine-D8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561802#what-is-the-molecular-weight-of-rifapentine-d8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com